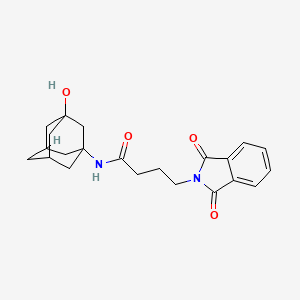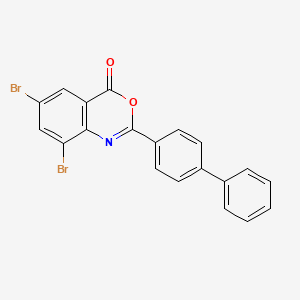![molecular formula C19H19ClN2O3 B5062063 methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5062063.png)
methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride, also known as MQBA, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. It belongs to the class of quinoline-based compounds, which have shown promising results in inhibiting the growth of cancer cells.
作用机制
The exact mechanism of action of methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride is not fully understood, but it is believed to act through multiple pathways. methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of histone deacetylases, which play a role in gene expression and cell growth. Additionally, methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and physiological effects:
Studies have shown that methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has minimal toxicity in normal cells, while exhibiting potent anticancer activity. methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the formation of new blood vessels, which are necessary for tumor growth. Additionally, methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to enhance the effectiveness of chemotherapy drugs when used in combination.
实验室实验的优点和局限性
One advantage of using methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride in lab experiments is its efficacy in inhibiting the growth of various cancer cell lines. Additionally, methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been shown to have minimal toxicity in normal cells, making it a promising candidate for further development as an anticancer agent. However, one limitation of using methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
未来方向
There are several future directions for research on methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride. One area of interest is the development of more efficient synthesis methods to reduce the cost and time required for production. Additionally, further studies are needed to fully understand the mechanism of action of methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride, which could lead to the development of more potent and selective anticancer agents. Finally, clinical trials are needed to determine the safety and efficacy of methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride in humans, with the ultimate goal of developing a new treatment option for cancer patients.
合成方法
Methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride can be synthesized through a multi-step process, starting with the reaction of 2-methyl-4-quinolinecarboxylic acid with thionyl chloride to form 6-chloro-2-methyl-4-quinolinecarboxylic acid. This intermediate is then reacted with 3-aminobenzoic acid methyl ester to yield methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride.
科学研究应用
Methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. methyl 3-[(6-methoxy-2-methyl-4-quinolinyl)amino]benzoate hydrochloride has also been found to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
methyl 3-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3.ClH/c1-12-9-18(16-11-15(23-2)7-8-17(16)20-12)21-14-6-4-5-13(10-14)19(22)24-3;/h4-11H,1-3H3,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMRZQICFKLVFTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC=CC(=C3)C(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate;hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-chloro-2-[methyl(propionyl)amino]benzoic acid](/img/structure/B5061986.png)

![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5062002.png)

![N-(2,6-dimethylphenyl)-2-{[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5062012.png)
![N~2~-(4-bromo-3-methylphenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5062013.png)
![2-{5-[3,5-dichloro-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5062026.png)
![N-(2-fluorophenyl)-2-[2-oxo-1-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5062032.png)
![N-[(1-isopropyl-4-piperidinyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5062035.png)
![isopropyl 5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B5062045.png)
![N-{1-[1-(cyclopropylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5062051.png)
![N-[1-(2,5-dimethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5062060.png)
